Product packaging for 2-Aminocyclohexanol(Cat. No.:CAS No. 6850-38-0)

2-Aminocyclohexanol

Cat. No.: B3021766
CAS No.: 6850-38-0
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-UHFFFAOYSA-N
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Description

Strategic Importance as a Chiral Building Block

The primary strategic value of 2-aminocyclohexanol in organic synthesis lies in its role as a chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, single-enantiomer target molecules, which is crucial in drug development where often only one enantiomer of a drug is effective. enamine.net

Enantiomerically pure this compound, particularly the trans-isomer, is a valuable precursor for synthesizing other 1,2-amino alcohols, a structural motif present in a variety of biologically active molecules. researchgate.net The development of methods to access enantiopure this compound has been a key area of research. A common and efficient strategy is the resolution of a racemic mixture, which separates the two enantiomers. nih.govacs.org For example, racemic trans-2-aminocyclohexanol can be effectively separated into its (1R,2R) and (1S,2S) enantiomers by forming diastereomeric salts with a chiral resolving agent, such as (R)- or (S)-mandelic acid. nih.govacs.org This process can yield both enantiomers with over 99% enantiomeric excess (ee). nih.gov

Once obtained in enantiomerically pure form, these compounds are frequently used to create chiral ligands for asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other. Derivatives of this compound have been successfully applied as ligands in asymmetric transfer hydrogenations of ketones and in phenyl transfer reactions to aldehydes, achieving high levels of stereoselectivity. nih.govacs.org

Table 1: Applications of Chiral this compound Derivatives in Asymmetric Catalysis

Reaction TypeCatalyst SystemProduct TypeAchieved Enantiomeric Excess (ee)Reference
Phenyl transfer to benzaldehydeLigand derived from this compoundChiral alcoholUp to 96% nih.govacs.org
Transfer hydrogenation of aryl ketonesLigand derived from this compoundChiral alcoholUp to 96% nih.govacs.org

Overview of Configurational and Conformational Isomerism

The stereochemistry of this compound is defined by both configurational and conformational isomerism.

Configurational Isomerism

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org For this compound, this is manifested as cis-trans (or geometric) isomerism. The two substituents (the amino group and the hydroxyl group) can be located on the same side of the cyclohexane (B81311) ring (cis isomer) or on opposite sides (trans isomer). nist.govnist.gov These two isomers have distinct physical and chemical properties.

trans-2-Aminocyclohexanol : The -NH₂ and -OH groups are on opposite faces of the ring. It exists as a pair of enantiomers: (1R,2R)-trans-2-aminocyclohexanol and (1S,2S)-trans-2-aminocyclohexanol. nist.govnih.gov

cis-2-Aminocyclohexanol : The -NH₂ and -OH groups are on the same face of the ring. It also exists as a pair of enantiomers: (1R,2S)-cis-2-aminocyclohexanol and (1S,2R)-cis-2-aminocyclohexanol. nist.govnih.gov

Table 2: Properties of cis- and trans-2-Aminocyclohexanol Isomers

Propertycis-2-Aminocyclohexanoltrans-2-Aminocyclohexanol
CAS Number 931-15-7 nist.govnist.gov6982-39-4 nist.govnist.gov
Molecular Formula C₆H₁₃NO nist.govC₆H₁₃NO nist.gov
Molecular Weight 115.17 g/mol nist.govnih.gov115.17 g/mol nist.gov
Appearance -White to light yellow powder/crystal guidechem.com
Melting Point 72-73 °C alfa-chemistry.com-
Boiling Point 201.1 °C at 760 mmHg alfa-chemistry.com-

Conformational Isomerism

Conformational isomers are stereoisomers that can be interconverted by rotation around single bonds. washington.edu The cyclohexane ring is not planar and preferentially adopts a low-energy "chair" conformation. gmu.edu In this conformation, the hydrogen atoms (and any substituents) attached to the ring carbons can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). gmu.edulibretexts.org

Through a process called "ring flip," one chair conformation can convert into another, causing all axial positions to become equatorial and vice versa. gmu.edu The stability of a given conformer is influenced by the steric strain of the substituents. Generally, conformers with bulky substituents in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions. gmu.edu

For trans-2-aminocyclohexanol , the most stable conformation is the diequatorial chair form, where both the hydroxyl and amino groups occupy equatorial positions, minimizing steric hindrance.

For cis-2-aminocyclohexanol , the substituents must be one axial and one equatorial. The conformational equilibrium is more complex and can be influenced by factors such as intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial amino group (or vice versa), which can stabilize a conformation that might otherwise be less favored due to steric factors. rsc.org

Historical Context of Research on Aminocyclohexanols

Research into aminocyclohexanols, including the 2-amino isomer, is part of a broader field focused on developing synthetic routes to valuable amino alcohols. For several decades, enantiomerically pure cyclic 1,2-amino alcohols have been recognized for their importance as precursors to bioactive molecules and as components of chiral ligands. researchgate.net

Early methods for obtaining specific isomers often relied on classical resolution techniques. For instance, the separation of trans and cis isomers of 4-aminocyclohexanol (a related compound) could be achieved by fractional crystallization of their acetylated derivatives. google.com The subsequent resolution of racemic mixtures into individual enantiomers was often accomplished by forming diastereomeric salts with a naturally occurring chiral acid, a method that is still in use today. google.com A known method for the optical resolution of racemic trans-2-aminocyclohexanol involves the use of an optically active organic acid like di-O-benzoyltartaric acid. google.com

More recent research has shifted towards developing more efficient and scalable methods for asymmetric synthesis. organic-chemistry.orgnih.gov These modern strategies include the asymmetric ring-opening of meso-epoxides with an azide (B81097) nucleophile to create a precursor to the amino alcohol, and enzymatic resolutions that use enzymes to selectively react with one enantiomer in a racemic mixture. researchgate.netnih.gov The synthesis of racemic trans-2-aminocyclohexanol can be achieved by reacting cyclohexene (B86901) oxide with an aqueous ammonia (B1221849) solution. google.com The continued development of these synthetic methods highlights the enduring importance of aminocyclohexanols as high-value building blocks for the pharmaceutical and chemical industries. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3021766 2-Aminocyclohexanol CAS No. 6850-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902516
Record name NoName_3025
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Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-15-7, 6850-38-0, 6982-39-4
Record name Cyclohexanol, 2-amino-, cis-
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Record name 2-Aminocyclohexanol
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Record name trans-2-Aminocyclohexanol
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Record name 2-Aminocyclohexan-1-ol
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Advanced Synthetic Methodologies for 2 Aminocyclohexanol Stereoisomers

Stereoselective Chemical Synthesis

The creation of specific stereoisomers of 2-aminocyclohexanol can be achieved through various stereoselective reactions, where the desired stereochemistry is installed during the reaction process itself. This approach often proves more efficient than the separation of isomers from a racemic mixture.

Asymmetric Catalytic Hydrogenation of Ketoximes

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines from prochiral precursors. While the direct asymmetric hydrogenation of ketoximes to primary amines can be challenging, significant progress has been made in the reduction of related C=N bonds. For the synthesis of this compound, a plausible precursor is the ketoxime of 2-hydroxycyclohexanone or a protected variant. The asymmetric hydrogenation of cyclohexanone (B45756) oxime derivatives, while not extensively documented for this compound itself, can be inferred from the successful reduction of other ketoximes and imines. Catalytic systems, often employing earth-abundant metals like manganese, have demonstrated high enantioselectivity in the hydrogenation of dialkyl ketimines, distinguishing between minimally different alkyl groups. This suggests that a suitably designed chiral catalyst could differentiate the enantiotopic faces of a 2-substituted cyclohexanone oxime, leading to an enantioenriched this compound. The development of novel hydroxylamine-derived aminating agents also opens new avenues for the in situ generation and subsequent reduction of oxime intermediates.

Diels-Alder Reactions for Precursor Generation

The Diels-Alder reaction provides a robust method for the construction of six-membered rings with a high degree of stereocontrol, making it an attractive strategy for generating precursors to this compound. rsc.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can establish multiple stereocenters in a single step. masterorganicchemistry.com

A viable strategy involves the reaction of a suitable diene with a nitro-substituted alkene (a nitroalkene) as the dienophile. Nitroalkenes are effective dienophiles due to the electron-withdrawing nature of the nitro group. nih.govnih.gov For instance, the cycloaddition of a simple diene like 1,3-butadiene (B125203) with a nitro-substituted dienophile such as 1-nitrocyclohexene (B1209902) can yield a bicyclic adduct. Subsequent chemical transformations of the resulting nitro-functionalized cyclohexene (B86901) ring can then be employed to introduce the amino and hydroxyl functionalities at the desired positions. The nitro group can be reduced to an amine, and the double bond can be functionalized to introduce the hydroxyl group, for example, via epoxidation followed by ring-opening. The stereochemistry of the final product is dictated by the stereoselectivity of the Diels-Alder reaction and the subsequent functionalization steps.

DieneDienophileKey IntermediatePotential Product
1,3-Butadiene1-NitrocyclohexeneNitro-substituted bicyclic adductThis compound derivative
Danishefsky's dieneα-NitrocinnamateHighly functionalized cyclohexeneSubstituted this compound precursor

This table illustrates potential Diels-Alder strategies for the synthesis of this compound precursors.

Palladium-Catalyzed Hydrogenation in Cis-Isomer Synthesis

The synthesis of the cis-isomer of this compound can be achieved through the stereoselective hydrogenation of appropriate precursors using a palladium catalyst. Catalytic hydrogenation of alkenes typically proceeds via syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com This inherent stereoselectivity can be exploited to control the relative configuration of the resulting amino and hydroxyl groups.

One effective precursor for the synthesis of cis-2-aminocyclohexanol is 2-aminophenol (B121084). The hydrogenation of the aromatic ring of 2-aminophenol can lead to the formation of this compound. By carefully selecting the catalyst and reaction conditions, the stereochemical outcome can be directed towards the cis-isomer. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, other systems can offer enhanced selectivity. nih.gov For instance, rhodium-based catalysts have been shown to favor the formation of cis-cyclohexanols from phenol (B47542) derivatives. acs.org A patented process describes the preparation of enantiomerically pure cis-2-aminocyclohexanol starting from cyclohexene, involving cyclization, ring-opening, and resolution steps, highlighting the industrial relevance of accessing this specific isomer. nih.gov The reduction of β-enaminoketones derived from 1,3-cyclohexanediones has also been reported to produce cis-3-aminocyclohexanols, demonstrating a related approach to controlling stereochemistry in cyclic amino alcohols. rsc.orgnih.govresearchgate.net

PrecursorCatalyst SystemMajor ProductReference
2-AminophenolRhodium-based catalystcis-2-Aminocyclohexanol acs.org
Substituted PhenolsPalladium on Aluminatrans-Cyclohexanols nih.gov
β-EnaminoketonesSodium in THF/isopropyl alcoholcis- and trans-3-Aminocyclohexanols rsc.orgnih.gov

This table summarizes catalytic systems for the stereoselective synthesis of aminocyclohexanol isomers.

Chiral Resolution Techniques

Chiral resolution is a classical yet powerful method for separating a racemic mixture of enantiomers. This is often achieved by converting the enantiomers into a pair of diastereomers, which, having different physical properties, can be separated by techniques such as fractional crystallization. wikipedia.org

Diastereomeric Salt Formation with Chiral Acids

For basic compounds like this compound, resolution can be effectively carried out by forming diastereomeric salts with a chiral acid. The amino group of this compound reacts with the chiral acid to form a pair of diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from a suitable solvent. rsc.org

Tartaric acid and its derivatives are widely used as resolving agents for racemic amines due to their availability in enantiomerically pure forms and their ability to form crystalline salts. wisc.eduyoutube.com A convenient and efficient method for the resolution of racemic amines involves the use of tartaric acid to form diastereomeric salts. nih.gov The differing solubilities of these salts in a given solvent allow for their separation by fractional crystallization.

Racemic AmineResolving AgentSeparation MethodOutcome
(R/S)-Albuteroldi-p-toluoyl-D-tartaric acidFractional CrystallizationSeparation of (R)- and (S)-enantiomers
(R,R/S,S)-1,2-DiaminocyclohexaneL-(+)-Tartaric acidFractional CrystallizationIsolation of (R,R)-enantiomer

This table illustrates the use of tartaric acid derivatives in the chiral resolution of amines.

Enzymatic Resolution Protocols

Enzymatic methods offer a powerful and highly selective alternative for the synthesis of chiral compounds. These biocatalytic approaches often proceed under mild conditions and exhibit high enantioselectivity.

Lipases are versatile enzymes capable of catalyzing the enantioselective hydrolysis of esters. While extensively used for various substrates, the application of lipase-catalyzed hydrolysis to biphenyl-based esters has been explored to produce unsymmetric acid products. nih.gov This strategy involves the selective hydrolysis of one ester group in a diester compound, a reaction that can be challenging to control using traditional chemical methods. nih.gov For instance, lipases can be employed for the preferential monohydrolysis of symmetric biphenyl (B1667301) diesters to yield unsymmetric mono-acid derivatives. nih.gov The choice of lipase (B570770) and reaction conditions is critical to achieving the desired chemoselectivity and avoiding the formation of the fully hydrolyzed diacid. nih.gov

Lipase-catalyzed transesterification is a widely used method for the kinetic resolution of racemic alcohols. rsc.org This technique involves the enantioselective acylation of an alcohol using an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. rsc.org The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol.

This method has been successfully applied to the resolution of primary alcohols, where the enantioselectivity can be significantly influenced by the reaction conditions, including the choice of lipase, solvent, and temperature. rsc.org For example, the resolution of 2-ethylhex-5-en-1-ol (B41564) using lipase from Pseudomonas sp. (lipase PS) in dichloromethane (B109758) at 0 °C with vinyl acetate as the acylating agent proceeds with a very high enantiomeric ratio (E ≈ 750), enabling the production of both enantiomers in good yields. rsc.org Decreasing the reaction temperature can further enhance the enantioselectivity of the lipase without a significant loss of catalytic activity. rsc.org

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic transformations in a single pot or a sequential manner to synthesize complex molecules like chiral amino alcohols. researchgate.netrsc.org These strategies are designed to be efficient and sustainable, often starting from simple and readily available materials. researchgate.netnih.gov

One such strategy involves a multi-step synthesis starting from aromatic methyl ketones. The process can begin with a chemical step, such as the bromination of the methyl group, followed by hydrolysis to form an α-hydroxy ketone. researchgate.net This intermediate can then be subjected to an enzymatic step, for example, a transamination or reductive amination, to introduce the amino group stereoselectively, yielding the final chiral amino alcohol. researchgate.netrsc.org The integration of chemical and enzymatic steps allows for the construction of chiral 1,2-amino alcohols with high stereoselectivity. researchgate.netnih.gov

Amine dehydrogenases (AmDHs) are a promising class of enzymes for the asymmetric synthesis of chiral amines, including amino alcohols. nih.govnih.gov They catalyze the reductive amination of a ketone or aldehyde substrate using an ammonia (B1221849) source and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov This one-step process is highly atom-economical and operates under mild conditions. nih.gov

Engineered AmDHs have been developed to exhibit high activity and stereoselectivity towards a range of substrates, including α-hydroxy ketones. nih.gov For instance, an engineered AmDH derived from a leucine (B10760876) dehydrogenase has been shown to effectively catalyze the asymmetric reductive amination of 1-hydroxy-2-butanone to produce (S)-2-aminobutan-1-ol with excellent enantioselectivity (>99% ee). nih.gov Protein engineering efforts, such as iterative saturation mutagenesis, have been employed to improve the catalytic efficiency (kcat/Km) and total turnover number (TTN) of these enzymes, making them suitable for preparative-scale synthesis. nih.gov The reductive amination reaction is typically performed in a buffered solution containing the enzyme, the keto-alcohol substrate, an ammonia source (like ammonium (B1175870) chloride), and a cofactor regeneration system. nih.govnih.gov

Interactive Data Table: AmDH-Catalyzed Reductive Amination

Substrate Product Enzyme Enantiomeric Excess (ee) Reference
1-Hydroxy-2-butanone (S)-2-Aminobutan-1-ol Engineered SpAmDH >99% nih.gov

Ring-Opening Reactions for Aminocyclohexanol Formation

Ring-opening reactions of cyclic precursors are a cornerstone in the synthesis of this compound derivatives. These methods leverage the inherent strain in small rings, such as epoxides, to introduce the amino and hydroxyl functionalities in a controlled manner.

The nucleophilic ring-opening of epoxides is a classic and widely utilized transformation in organic synthesis. organic-chemistry.org The reaction of cyclohexene oxide with various nitrogen nucleophiles, such as ammonia or primary and secondary amines, provides a direct route to this compound and its N-substituted derivatives. This process typically proceeds via an S\textsubscriptN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring. mdpi.com This backside attack results in an inversion of stereochemistry at the point of attack, leading to the formation of a trans-1,2-disubstituted product from the epoxide.

Under basic or neutral conditions, the amine attacks the less sterically hindered carbon of the epoxide. mdpi.comgoogle.com For a symmetrical substrate like cyclohexene oxide, attack at either carbon atom leads to the same trans-2-aminocyclohexanol product. A specific example is the synthesis of racemic trans-2-aminocyclohexanol by heating cyclohexene oxide with an aqueous solution of ammonia in an autoclave. rsc.org

The efficiency of the reaction can be influenced by the nature of the amine nucleophile. Studies have shown that amines with a higher pKa value are generally favored in the nucleophilic addition to the epoxide. rsc.org Lewis acids can also be employed to catalyze the reaction, enhancing the electrophilicity of the epoxide and promoting ring-opening. Quantum chemical studies have revealed that the catalytic effect of Lewis acids stems from reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile.

The table below summarizes the results of the ring-opening of cyclohexene oxide with various amines, showcasing the versatility of this method.

NucleophileCatalystConditionsProductYield (%)Source
Ammonia (aq)None60-65°C, 4htrans-2-Aminocyclohexanol64.0 rsc.org
AnilineGraphene OxideSolvent-freeN-Phenyl-2-aminocyclohexanol- rsc.org
Perfluorinated anilineCatalyst 1-N-(Perfluorophenyl)-2-aminocyclohexanol52 rsc.org
MorpholineGraphene OxideSolvent-free2-Morpholinocyclohexan-1-ol- rsc.org
Catalyst 1 refers to a specific catalyst mentioned in the source literature.

While the synthesis of oxazolines from β-amino alcohols is a common cyclization reaction, the reverse reaction—the ring-opening of an oxazoline (B21484)—can serve as a strategic pathway to obtain a protected this compound derivative. acs.org Oxazolines are heterocyclic compounds that can be considered protected forms of β-amido alcohols. The hydrolysis of an oxazoline ring, typically promoted by acidic or basic conditions, involves the nucleophilic attack of water or hydroxide (B78521) on the imine carbon.

This reaction proceeds to cleave the C=N bond, yielding an N-acyl-2-aminocyclohexanol intermediate. Subsequent hydrolysis or removal of the acyl group under appropriate conditions would furnish the free this compound. The mechanism for the formation of a 2-phenyl-oxazoline fused to a cyclohexane (B81311) ring from cis- or trans-2-benzoylaminocyclohexanol has been studied, indicating the reversible nature of this transformation under certain conditions. acs.org The stability of the oxazoline ring makes it a useful protecting group, and its cleavage provides a method to unmask the amino and hydroxyl functionalities at a later stage in a synthetic sequence. Although less direct than epoxide opening, this strategy offers an alternative route where the oxazoline precursor might be more readily accessible or offers specific stereochemical advantages.

Derivatization Strategies for Targeted Synthesis

Derivatization of the this compound core is essential for its application in multi-step synthesis. These strategies include the protection of reactive functional groups to prevent unwanted side reactions and the introduction of new functionalities to modulate the molecule's properties and reactivity.

The protection of the amino group is a frequent necessity in the synthesis of complex molecules derived from this compound. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under mild acidic conditions.

Protection: The N-Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is often performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.

Deprotection: The removal of the Boc group is generally achieved by treatment with a strong acid. The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate (B1207046) into a stable tert-butyl cation (which typically forms isobutene) and carbamic acid, which subsequently decarboxylates to release the free amine. A variety of acidic conditions can be employed, allowing for selective deprotection in the presence of other acid-labile groups if carefully controlled.

The following table highlights various methods for the deprotection of N-Boc protected amines:

Reagent(s)Solvent(s)ConditionsNotesSource(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureCommon and efficient method.
Hydrochloric acid (HCl)Toluene, Ethyl Acetate, WaterRoom TemperatureBiphasic systems can be used.
p-Toluenesulfonic acid (p-TsOH)None (neat)Room Temperature, Ball-millingA solvent-free, mechanochemical approach.
Heat (Thermolysis)Trifluoroethanol (TFE), Methanol150-240°C, Continuous FlowAllows for selective deprotection based on N-Boc lability.
Montmorillonite K10 clay1,2-Dichloroethane-Selectively cleaves aromatic N-Boc groups.

The orthogonality of the Boc group to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis) makes it a highly valuable tool in complex synthetic strategies such as solid-phase peptide synthesis.

Modifying the structure of this compound beyond simple protection is key to creating derivatives with specific functions. These modifications can be made to either the nitrogen or oxygen atom, or to the cyclohexane ring itself, to fine-tune the molecule's steric and electronic properties for applications in areas like asymmetric catalysis or medicinal chemistry.

For instance, enantiopure trans-2-(N-benzylamino)-1-cyclohexanol can be debenzylated via hydrogenation and subsequently derivatized to create a wide array of diversely substituted aminocyclohexanols. beilstein-journals.org This strategy provides access to a library of chiral ligands for use in asymmetric synthesis. beilstein-journals.org Similarly, N-tosyl (Ts) protected cyclohexylamines bearing unsaturated side chains have been prepared as precursors for intramolecular reactions, aiming to construct fused ring systems like perhydro-indoles and -quinolines.

In the field of medicinal chemistry, derivatives of this compound are utilized as scaffolds for the synthesis of biologically active compounds. Research has shown that specific derivatives can act as inhibitors for enzymes such as spleen tyrosine kinase (Syk), which is a crucial component in immune response signaling. acs.org This highlights the potential of the aminocyclohexanol framework in the development of targeted therapeutic agents.

The table below provides examples of structural modifications and their intended applications.

Base CompoundModificationResulting DerivativeApplication/FunctionalitySource(s)
trans-2-(N-Benzylamino)-1-cyclohexanolDebenzylation and N-derivatizationVariously N-substituted 2-aminocyclohexanolsChiral ligands for asymmetric catalysis. beilstein-journals.org
This compoundDerivatizationSyk inhibitor precursorsDevelopment of targeted therapeutic agents. acs.org
This compoundN-Tosylation and introduction of unsaturated side chainN-Ts-protected cyclohexylamines with unsaturated side chainsPrecursors for intramolecular hydroamination or metathesis reactions.

These derivatization strategies demonstrate the modularity of the this compound structure, allowing chemists to tailor its properties for specific and advanced applications.

Stereochemistry, Conformational Analysis, and Molecular Dynamics

Configurational Isomerism: Cis and Trans Stereoisomers

2-Aminocyclohexanol possesses two stereogenic centers at carbon atoms C-1 (bearing the hydroxyl group) and C-2 (bearing the amino group). This gives rise to the existence of stereoisomers, which can be classified into two main diastereomeric forms: cis and trans. nist.govnist.gov In the cis isomer, the amino and hydroxyl groups are on the same side of the cyclohexane (B81311) ring, whereas in the trans isomer, they are on opposite sides. nist.govnist.gov

Each of these diastereomers exists as a pair of enantiomers, resulting in a total of four possible stereoisomers:

(1R,2S)-2-Aminocyclohexanol and (1S,2R)-2-Aminocyclohexanol, which are the enantiomers of the cis isomer. nih.govnih.gov

(1R,2R)-2-Aminocyclohexanol and (1S,2S)-2-Aminocyclohexanol, which are the enantiomers of the trans isomer.

These isomers are distinct chemical entities with unique physical properties and are often sold commercially as a mixture of cis and trans isomers. tcichemicals.comfishersci.com

The separation of racemic mixtures of this compound into its constituent enantiomers is crucial for applications where specific stereochemistry is required, such as in asymmetric catalysis. nih.gov A notable and efficient method for the resolution of racemic trans-2-aminocyclohexanol derivatives involves classical resolution using chiral resolving agents. nih.govresearchgate.net

One established protocol describes the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol. nih.gov This process utilizes the sequential application of (R)- and (S)-mandelic acid to selectively precipitate the diastereomeric salts. nih.govresearchgate.net This procedure allows for the isolation of both the (1R,2R) and (1S,2S) enantiomers with high enantiomeric excess (>99% ee). nih.gov A key advantage of this method is the ability to recover the mandelic acid resolving agent in near-quantitative amounts. nih.gov Subsequent debenzylation of the separated enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol via hydrogenation yields the enantiopure (1R,2R)- and (1S,2S)-2-aminocyclohexanol. nih.gov Furthermore, the corresponding cis isomers can also be made readily available through related synthetic strategies. nih.gov

ConfigurationIsomer TypeIUPAC Name
(1R,2S)cis(1R,2S)-2-aminocyclohexan-1-ol nih.gov
(1S,2R)cis(1S,2R)-2-aminocyclohexan-1-ol nih.gov
(1R,2R)trans(1R,2R)-2-aminocyclohexan-1-ol
(1S,2S)trans(1S,2S)-2-aminocyclohexan-1-ol

Conformational Equilibria of Cyclohexane Ring Systems

The cyclohexane ring is not a flat, planar hexagon. wikipedia.org A planar structure would necessitate bond angles of 120°, creating significant angle strain for sp³ hybridized carbon atoms, which prefer a tetrahedral angle of approximately 109.5°. wikipedia.orgyoutube.com To alleviate this strain, the ring puckers into several non-planar three-dimensional shapes. wikipedia.org The most stable and predominant of these is the chair conformation, which is virtually free of strain. utexas.edu Other higher-energy conformations include the boat, twist-boat, and half-chair forms. wikipedia.org

The lowest energy conformation for a cyclohexane ring is the chair form. gmu.edu In this conformation, all carbon-carbon bonds are staggered, minimizing torsional strain. utexas.edu A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial and equatorial. youtube.comyoutube.com Axial bonds are oriented parallel to the principal C3 symmetry axis of the ring, pointing either straight up or down, while equatorial bonds point outwards from the "equator" of the ring. youtube.comyoutube.com

Cyclohexane rings are conformationally dynamic. At room temperature, a rapid interconversion between two equivalent chair conformations occurs, a process known as a "ring flip" or "chair inversion". masterorganicchemistry.comyoutube.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.comyoutube.com This inversion proceeds through higher-energy intermediates, with the half-chair conformation representing the key transition state. wikipedia.org

When a substituent is present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. gmu.edu Generally, a substituent prefers the equatorial position to minimize steric strain. wikipedia.org When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. utexas.edu These are known as 1,3-diaxial interactions. utexas.edu

In the case of this compound, the conformational equilibrium is determined by the relative steric demands of the amino (-NH₂) and hydroxyl (-OH) groups and, crucially, the interactions between them. The preference for placing these groups in either axial or equatorial positions dictates the most stable chair conformation of the molecule.

Intramolecular Interactions Governing Conformation

The conformational preference in this compound is not solely dictated by steric bulk. Intramolecular forces, particularly hydrogen bonding, play a decisive role in stabilizing certain conformations.

Intramolecular hydrogen bonding between the hydroxyl group (proton donor) and the amino group (proton acceptor) is a powerful factor in determining the conformational equilibrium of this compound. pacific.eduresearchgate.net Studies on various amino alcohols have shown that the hydrogen bonds they form are among the strongest in substituted alcohols, highlighting the importance of the nitrogen atom's basicity. psu.edursc.org

In trans-2-aminocyclohexanol, the hydrogen bond is particularly significant. A strong intramolecular hydrogen bond can form when both the hydroxyl and amino groups occupy equatorial positions (diequatorial conformation). This interaction stabilizes this conformer. researchgate.net The situation becomes even more pronounced upon protonation of the amino group (e.g., in an acidic medium). pacific.eduresearchgate.net The resulting positively charged ammonio group (-NH₃⁺) forms a very strong intramolecular hydrogen bond and favorable electrostatic interaction with the equatorial hydroxyl group. researchgate.net The energy of this interaction can be substantial, estimated to be over 10 kJ/mol, which is strong enough to cause a "conformational flip," forcing the substituents into the diequatorial arrangement even in derivatives with bulky groups that would typically favor other conformations. researchgate.net This pH-triggered conformational switching demonstrates the dominant role of intramolecular hydrogen bonding in the molecular dynamics of trans-2-aminocyclohexanol derivatives. pacific.edu

Isomer/ConditionDominant ConformationKey Stabilizing Interaction
trans-2-Aminocyclohexanol (neutral)Equilibrium between diaxial and diequatorialIntramolecular H-bond in diequatorial form
trans-2-Aminocyclohexanol (protonated)Predominantly diequatorialStrong intramolecular H-bond and electrostatic interactions researchgate.net
cis-2-AminocyclohexanolAxial-equatorial arrangementSteric considerations and potential for weaker H-bonding

Contribution of Electrostatic Interactions

Electrostatic interactions play a crucial role in determining the preferred conformation of this compound, particularly in its protonated state. When the amino group is protonated to form an ammonio group (-NH3+), a powerful intramolecular hydrogen bond can form with the adjacent hydroxyl group. This interaction, coupled with the favorable electrostatic attraction between the positively charged ammonio group and the partially negative oxygen of the hydroxyl group, becomes a dominant stabilizing force. researchgate.netwestmont.edu These interactions are significant, with estimated energies that can exceed 10 kJ/mol and in some cases 20 kJ/mol. researchgate.net This energy is often sufficient to overcome other steric considerations and drive a conformational change in the cyclohexane ring. researchgate.net In non-polar solvents, electrostatic attraction and intramolecular hydrogen bonding can stabilize conformations where the interacting groups are in close proximity, while polar solvents can compete for these interactions. westmont.edu

pH-Triggered Conformational Switches

Derivatives of trans-2-aminocyclohexanol are notable for their ability to function as powerful pH-triggered conformational switches. researchgate.netpacific.edu This property arises from the dramatic shift in conformational equilibrium that occurs upon the protonation of the amino group in response to a decrease in pH. westmont.edunih.gov This acid-induced transition can be harnessed to control molecular properties that are dependent on the geometry of the molecule. researchgate.netwestmont.edu

Mechanism of pH-Induced Conformational Flip in Aminocyclohexanol Derivatives

The mechanism of the pH-induced conformational flip is a direct consequence of the interplay between steric factors and intramolecular forces.

At Neutral or Basic pH : In the unprotonated state, the bulky amino and hydroxyl groups on the trans-2-aminocyclohexanol ring typically prefer to occupy equatorial positions to minimize steric strain, leading to a stable diequatorial conformer.

Upon Acidification : As the pH of the environment decreases, the amino group accepts a proton, forming a positively charged ammonio group (-NH3+).

Conformational Flip : The formation of a strong intramolecular hydrogen bond and favorable electrostatic interactions between the newly formed ammonio group and the neighboring hydroxyl group stabilizes a conformation where both groups are equatorial. researchgate.net For this to occur in the trans isomer, the cyclohexane ring must flip its conformation. This powerful interaction is strong enough to force other substituents on the ring to change their orientation from equatorial to axial or vice-versa. researchgate.net

This pH-sensitive conformational change has been utilized in the design of "flipids," which are amphiphiles that can disrupt liposome (B1194612) membranes for cargo release in response to increased acidity. researchgate.netnih.gov

Allosteric Cooperativity and Mechanical Transmission of Conformational Changes

The pH-triggered flip of the this compound ring is an excellent example of allosteric regulation and mechanical cooperativity at a molecular level. Allostery refers to the process where the binding of an effector molecule at one site on a protein or molecule influences the activity or binding at a distinct, often remote, site. fiveable.mefiveable.me

In this context:

The proton (H+) acts as the allosteric effector.

The amino group is the binding site.

Spectroscopic Probes for Conformational Elucidation

The direct observation and characterization of these conformational equilibria and dynamic switches are made possible by advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, NOE NMR)

High-resolution NMR spectroscopy is the predominant tool for studying the conformational dynamics of this compound derivatives. researchgate.netwestmont.edu

¹H-NMR : The key to using ¹H-NMR for conformational analysis lies in the spin-spin coupling constants (J-values) between vicinal protons (protons on adjacent carbon atoms) on the cyclohexane ring. researchgate.net These coupling constants are highly dependent on the dihedral angle between the protons, as described by the Karplus relationship.

A large coupling constant (typically 8-13 Hz) is observed for protons in a diaxial relationship (180° dihedral angle).

A small coupling constant (typically 1-5 Hz) is observed for protons in an axial-equatorial or diequatorial relationship (~60° dihedral angle). By measuring these J-values, researchers can accurately determine the predominant conformation (e.g., chair form with axial/equatorial substituents) and quantify the position of the conformational equilibrium. researchgate.netwestmont.edu

¹H-NMR Titration : By acquiring a series of ¹H-NMR spectra at varying pH levels, a titration curve can be generated. westmont.edunih.gov This allows for the direct observation of the conformational flip as a function of acidity and is used to estimate the pKa values associated with the transition. researchgate.netwestmont.edu

Nuclear Overhauser Effect (NOE) NMR : NOE experiments (like ROESY) detect protons that are close in space, regardless of whether they are bonded. nih.gov This technique can be used to confirm the proximity of specific groups, such as the close contact between substituents in a particular conformation, providing further evidence for the proposed three-dimensional structure. nih.gov

Table 1: Representative ¹H-NMR Data for Conformational Analysis

ParameterSignificance in Conformational AnalysisTypical Observation
Chemical Shift (δ)The electronic environment of a proton changes between axial and equatorial positions, causing a shift in its resonance frequency.Protons in an axial position are typically more shielded (lower ppm) than their equatorial counterparts.
Vicinal Coupling Constant (³JHH)Highly dependent on the dihedral angle between adjacent protons. It is the most definitive parameter for assigning conformation.J (axial-axial) ≈ 8-13 Hz J (axial-equatorial) ≈ 1-5 Hz J (equatorial-equatorial) ≈ 1-5 Hz
NOE CorrelationIdentifies protons that are physically close in space (< 5 Å), confirming spatial arrangements predicted by a specific conformer.A strong NOE signal between protons at positions 1 and 3 (1,3-diaxial interaction) is a hallmark of that specific arrangement.

Applications in Asymmetric Catalysis and Chiral Synthesis

2-Aminocyclohexanol as a Chiral Auxiliary

As a chiral auxiliary, this compound is a stereogenic unit that is covalently bonded to a substrate to direct the formation of new stereocenters with high selectivity. The inherent chirality of the auxiliary biases the reaction pathway, favoring the formation of one diastereomer over others. After the reaction, the auxiliary can typically be removed and recovered for future use. The rigid, chair-like conformation of the cyclohexane (B81311) ring in this compound derivatives provides a well-defined steric environment that is highly effective at inducing asymmetry.

An efficient and highly stereoselective method for synthesizing P-stereogenic phosphine (B1218219) oxides employs (1S,2S)-2-aminocyclohexanol as a chiral auxiliary. nih.gov This strategy is notable for its ability to produce variously substituted phosphine oxides with high enantiopurity through a reliable three-step process. nih.gov Chiral phosphine derivatives are crucial as ligands in transition metal catalysis and as organocatalysts. nih.gov While many methods exist for their synthesis, those based on chiral auxiliaries remain a popular and effective approach. nih.govorganic-chemistry.org

The first key step in the synthesis of P-stereogenic phosphine oxides is the reaction between a dichlorophosphine oxide and (1S,2S)-2-aminocyclohexanol. This reaction proceeds with high diastereoselectivity to form a cyclic P(V)-oxazaphospholidine oxide. The stereochemical outcome of this cyclization is highly controlled, leading predominantly to a single diastereomer of the oxazaphospholidine. Theoretical studies have helped to rationalize the high degree of diastereoselectivity observed in this ring-forming reaction. nih.gov

The second step involves the highly diastereoselective ring-opening of the P(V)-oxazaphospholidine oxide. This is achieved by reacting the cyclic intermediate with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). The reaction is a nucleophilic substitution at the phosphorus center and proceeds with a complete inversion of configuration at the phosphorus atom. nih.gov This stereospecificity ensures that the chirality established in the first step is effectively transferred to the new product. The choice of organometallic reagent allows for the introduction of a wide variety of substituents onto the phosphorus center. nih.govpitt.edu

Table 1: Diastereoselective Ring-Opening of Oxazaphospholidine Oxide with Organometallic Reagents

EntryOrganometallic ReagentProductYield (%)Diastereomeric Ratio (d.r.)
1MeMgBrMethylphenylphosphine oxide derivative90>99:1
2EtMgBrEthylphenylphosphine oxide derivative92>99:1
3PhLiDiphenylphosphine oxide derivative85>99:1

Data derived from studies on analogous P(V) oxazaphospholidine systems. The reaction demonstrates high yields and excellent diastereoselectivity.

Chiral auxiliaries derived from this compound are effective in controlling the stereochemistry of cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.gov The Diels-Alder reaction is a powerful tool for forming six-membered rings with multiple stereocenters. nih.gov

To function as a dienophile in an asymmetric Diels-Alder reaction, this compound is first converted into a chiral N-acryloyl oxazolidinone. This is accomplished by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent to form the oxazolidinone ring, followed by N-acylation with acryloyl chloride.

When this chiral dienophile reacts with a diene, such as cyclopentadiene, in the presence of a Lewis acid like diethylaluminum chloride (Et₂AlCl), the reaction proceeds with high diastereoselectivity. nih.gov The Lewis acid is believed to form a bidentate chelate with the two carbonyl oxygen atoms of the N-acryloyl oxazolidinone. This chelation locks the conformation of the dienophile, forcing the bulky cyclohexyl group of the auxiliary to shield one face of the alkene. Consequently, the diene can only approach from the less sterically hindered face, resulting in the formation of predominantly one endo-cycloadduct. nih.gov Studies on analogous N-acryloyl oxazolidinones derived from other amino alcohols have shown that this approach consistently yields the endo product with excellent diastereoselectivity, often exceeding 98%. nih.gov

Table 2: Asymmetric Diels-Alder Reaction of an N-Acryloyl Oxazolidinone with Cyclopentadiene

Lewis AcidEquivalents of Lewis AcidTemperature (°C)Yield (%)Endo:Exo RatioDiastereomeric Excess (d.e. %)
Et₂AlCl1.4-7836>99:1>98
Et₂AlCl3.0-7876>99:1>98
TiCl₄1.0-788595:592

Data based on results for analogous chiral N-acryloyl oxazolidinone dienophiles, demonstrating the effectiveness of the strategy. nih.gov

The oxazolidinone derivative of this compound also serves as a highly effective chiral auxiliary in aldol (B89426) reactions and the alkylation of enolates, following the principles established by Evans and others. nih.gov

In an asymmetric aldol reaction, the oxazolidinone auxiliary is first acylated, for instance with propionyl chloride, to form an N-acyl oxazolidinone. This imide is then treated with a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine to generate a stereodefined (Z)-boron enolate. This enolate then reacts with an aldehyde in a highly diastereoselective manner. The stereochemical outcome is dictated by a chair-like six-membered Zimmerman-Traxler transition state, where the aldehyde and the enolate are both coordinated to the boron atom. The bulky cyclohexyl group of the auxiliary directs the aldehyde to approach from a specific face, thereby controlling the absolute stereochemistry of the two newly formed chiral centers in the aldol adduct.

For anion alkylation, the N-acyl oxazolidinone is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the corresponding lithium enolate. The lithium cation chelates to the carbonyl oxygen and the oxygen of the oxazolidinone ring, creating a rigid structure. This conformation effectively blocks one face of the enolate with the cyclohexyl group. The subsequent addition of an alkyl halide results in the electrophile approaching from the exposed face, leading to a highly diastereoselective alkylation. nih.gov This method allows for the synthesis of α-substituted carboxylic acid derivatives with excellent enantiopurity after the auxiliary is cleaved. nih.gov

Table 3: Asymmetric Alkylation of an N-Propionyl Oxazolidinone Derived from a Cyclic Amino Alcohol

Electrophile (R-X)Yield (%)Diastereomeric Excess (d.e. %)
Benzyl bromide (BnBr)91>99
Iodomethane (CH₃I)89>99
Allyl iodide93>99

Data from studies on the closely related 2-aminocyclopentanol (B113218) auxiliary, which shows outstanding levels of diastereoselectivity. nih.gov

Stereocontrolled Addition of Organometallic Reagents to Carbonyl Groups

The 1,2-amino alcohol framework of this compound is highly effective in directing the stereochemical outcome of nucleophilic additions of organometallic reagents to carbonyl compounds. youtube.comchemtube3d.comyoutube.com This control is typically achieved by the formation of a chiral complex between the amino alcohol, the organometallic reagent, and the carbonyl substrate. The rigid chelate structure forces the nucleophile to attack the carbonyl group from a specific face, leading to the preferential formation of one enantiomer of the resulting alcohol product.

Organozinc reagents, in particular, have been extensively studied in conjunction with this compound derivatives. mit.eduorganic-chemistry.org For instance, N-phenylfluorenyl β-amino alcohols derived from this compound have been successfully used as catalysts for the enantioselective addition of diethylzinc (B1219324) to a range of aromatic and aliphatic aldehydes. organic-chemistry.orgnih.gov The steric bulk of the substituents on the amino alcohol ligand plays a crucial role; ligands with bulky groups at the carbinol stereocenter and smaller groups adjacent to the nitrogen atom generally exhibit the highest catalytic activity and enantioselectivity. nih.gov This methodology provides a reliable route to chiral secondary alcohols, which are valuable intermediates in organic synthesis. researchgate.net The reaction proceeds through a well-organized transition state where the zinc atom coordinates to both the amino alcohol ligand and the aldehyde, effectively creating a chiral environment that dictates the facial selectivity of the alkyl group transfer.

This compound Derivatives as Chiral Ligands

The true versatility of this compound is showcased in its role as a scaffold for a wide array of chiral ligands used in transition metal-catalyzed reactions. nih.govacs.org The ability to easily modify both the amino and hydroxyl groups allows for the fine-tuning of steric and electronic properties, which is essential for achieving high efficiency and selectivity in catalysis.

The synthesis of ligands from this compound often involves the derivatization of the amino and/or hydroxyl functionalities. nih.gov For instance, enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol can be debenzylated through hydrogenation, providing a primary amine that serves as a versatile handle for introducing various substituents. acs.org

Palladium Catalysis: For palladium-catalyzed reactions, phosphine-amide ligands have been synthesized from resolved trans-2-aminocyclohexanol. tandfonline.com These P,N-bidentate ligands are effective in creating a chiral pocket around the palladium center, influencing the outcome of reactions like asymmetric allylic alkylation. tandfonline.comrsc.org The synthesis typically involves reacting the amino group with a phosphinoyl chloride derivative.

Titanium Catalysis: Chiral amino alcohol ligands derived from this compound are used to create titanium complexes for reactions such as hydroamination. researchgate.net These ligands coordinate to titanium precursors like Ti(NMe2)4 through protonolysis, displacing dimethylamine (B145610) to form active catalyst complexes. researchgate.net The resulting titanium centers, rendered chiral by the amino alcohol ligand, can catalyze the intramolecular cyclization of aminoallenes with moderate enantioselectivity. researchgate.net Imidazolin-2-iminato titanium complexes have also been synthesized and used in polymerization catalysis. rsc.org

Ruthenium Catalysis: Ruthenium complexes incorporating ligands derived from amino alcohols are employed in transfer hydrogenation reactions. nih.gov For example, bis(phosphinite)-ruthenium(II) catalyst systems have been developed for the asymmetric transfer hydrogenation of aromatic ketones. acs.org The ligand's structure is crucial for the catalyst's activity and selectivity in the dehydrogenative coupling of alcohols and amines to form either imines or amides. researchgate.netamanote.com The coordination of the ligand to the ruthenium center creates a defined chiral environment that directs the hydride transfer to the prochiral ketone.

Ligands derived from this compound have proven to be highly effective in promoting a variety of important enantioselective transformations.

Diethylzinc Addition to Aldehydes: As previously mentioned, β-amino alcohols based on the this compound scaffold are excellent catalysts for the enantioselective addition of diethylzinc to aldehydes. nih.gov Enantioselectivities of up to 97% have been achieved in the addition to benzaldehyde. nih.gov The catalyst forms a dimeric zinc complex that facilitates the enantioselective transfer of an ethyl group to the aldehyde.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. tandfonline.comresearchgate.net A novel phosphine-amide ligand derived from (R,R)-trans-2-aminocyclohexanol has been successfully applied in the palladium-catalyzed AAA of racemic (E)-1,3-diphenyl-2-propenyl acetate (B1210297) with various nucleophiles. tandfonline.com This reaction, which can be used to form C-C, C-N, and C-O bonds, has achieved good yields and enantioselectivities up to 96% ee. tandfonline.comresearchgate.net The enantioselectivity of the AAA reaction is determined by the ability of the chiral ligand to influence the regiochemistry of the nucleophilic attack on the π-allyl palladium intermediate. uwindsor.ca

Performance of a (R,R)-2-Aminocyclohexanol-Derived Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

Results for the allylic alkylation of racemic 1,3-diphenylprop-2-enyl acetate using a phosphine-amide ligand derived from (R,R)-trans-2-aminocyclohexanol.

Nucleophile (NuH)Yield (%)Enantiomeric Excess (ee %)
Dimethyl malonate8582
Dibenzylamine9094
Pyrrolidine8891
Phenol (B47542)7585

Development of Novel Organocatalysts and Chiral Catalyst Systems

Beyond their use in metal-based catalysis, this compound derivatives are valuable precursors for the development of purely organic catalysts, or organocatalysts. rsc.org These catalysts often function through the formation of transient covalent intermediates like enamines or iminium ions.

Prolinamides derived from 2-aminocyclohexanols have been investigated as organocatalysts for asymmetric aldol reactions. researchgate.net These bifunctional catalysts combine a proline unit, which forms the key enamine intermediate with a ketone substrate, and the chiral this compound backbone, which provides a rigid scaffold and hydrogen bonding sites to control the facial selectivity of the aldehyde approach. researchgate.net These catalysts have demonstrated the ability to produce aldol products with high diastereo- and enantioselectivities (up to >99:1 dr and >99% ee) in reactions between ketones and aromatic aldehydes, particularly when used in conjunction with an acid additive. researchgate.net

Furthermore, novel chiral catalyst systems continue to be developed. For example, by combining iridium catalysis with an organocatalyst, direct asymmetric α-C-H allylic alkylation of primary alkyl amines has been achieved. nih.gov This synergistic approach allows for the activation of otherwise inert C-H bonds, expanding the toolkit for synthesizing valuable chiral homoallylic amines. nih.gov The development of new chiral Lewis base catalysts from amino acid derivatives for applications like asymmetric hydrosilylation also highlights the ongoing innovation in this area. rsc.org

Explorations in Medicinal and Biological Chemistry

Mechanistic Studies of Biological Interactions

Elucidation of Protein-Ligand Binding Modes

Understanding how molecules interact with biological targets at a molecular level is fundamental to rational drug design. 2-Aminocyclohexanol and its derivatives have been subjects of study in this domain, often utilizing computational and experimental techniques to elucidate their binding modes within protein active sites. Studies have employed molecular docking simulations to predict the favorable positioning and orientation of these compounds within receptor pockets diva-portal.orgnih.govmdpi.com. Experimental methods, such as X-ray crystallography, provide detailed three-dimensional structures of protein-ligand complexes, offering insights into the specific interactions, such as hydrogen bonding and hydrophobic contacts, that mediate binding affinity ksu.edu.sanih.govjaxa.jpuq.edu.au. The specific stereochemistry of this compound, particularly the cis and trans isomers, can influence these interactions, making it a valuable tool for probing enzyme mechanisms and protein-ligand relationships benchchem.com. For instance, the trans-2-aminocyclohexanol moiety has been investigated in the context of palladium complexes interacting with human serum albumin (HSA) researchgate.net, highlighting the broader applicability of cyclohexanol-based ligands in protein interaction studies.

Design of Heat Shock Protein 90 (Hsp90) and Grp94 Inhibitors

The Heat Shock Protein 90 (Hsp90) family, including its endoplasmic reticulum-localized isoform Glucose-Regulated Protein 94 (Grp94), are critical molecular chaperones involved in protein folding, maturation, and cellular homeostasis, making them attractive targets for cancer therapy mdpi.comfrontiersin.orgijper.orgnih.gov. Research has focused on developing selective inhibitors to mitigate the toxicity associated with pan-Hsp90 inhibitors frontiersin.orgnih.govnih.gov. The this compound scaffold has proven instrumental in this endeavor, serving as a basis for designing Hsp90 and Grp94 inhibitors with improved isoform selectivity mdpi.comijper.orgnih.govnih.gov.

For example, studies have transformed non-selective aminocyclohexanol-based Hsp90 inhibitors into Grp94-selective scaffolds nih.govnih.gov. One such compound, identified as 8j (ACO1), demonstrated approximately 440 nM affinity and over 200-fold selectivity for Grp94 compared to cytosolic Hsp90 isoforms nih.govnih.gov. This development highlights the potential of the aminocyclohexanol framework in creating targeted therapies that specifically modulate Grp94 activity, which is implicated in cancer cell migration and metastasis frontiersin.orgnih.gov.

Table 1: Aminocyclohexanol-Derived Hsp90/Grp94 Inhibitors

Compound IdentifierTargetAffinity/Selectivity DataReference Study
8j (ACO1)Grp94~440 nM affinity, >200-fold selectivity over cytosolic Hsp90 nih.govnih.gov

Biomedical Applications of Conformational Switches

The ability of molecules to undergo controlled structural changes in response to specific stimuli forms the basis of "conformational switches," which are increasingly utilized in advanced biomedical applications, particularly in drug and gene delivery systems. The trans-2-aminocyclohexanol (TACH) moiety is a prime example of such a switch, enabling the development of responsive nanocarriers.

pH-Sensitive Lipid-Based Delivery Systems ("Fliposomes," "Flipids")

Role in Drug and Gene Delivery Mechanisms

The conformational switching capabilities of TACH-based lipids translate into significant enhancements in both drug and gene delivery efficacy. In gene delivery, TACH-based amphiphiles have been incorporated as helper lipids into lipoplexes. These formulations have demonstrated a remarkable improvement in gene transfection efficiency, achieving up to two orders of magnitude (or up to 100-fold) greater transfection rates compared to conventional lipoplexes utilizing helper lipids like DOPE or cholesterol nih.govacs.orgbenchchem.com. This enhanced transfection is attributed to the pH-sensitive disruption of the lipoplex structure, facilitating endosomal escape and subsequent gene delivery into the cell nih.govacs.orgbenchchem.com.

In drug delivery, fliposomes incorporating TACH lipids have shown promise in enhancing the therapeutic effects of encapsulated drugs. For instance, methotrexate-loaded fliposomes have exhibited increased anticancer activity in cellular models compared to free methotrexate (B535133) acs.org. Similarly, liposomes utilizing pH-triggered lipid vesicles have demonstrated a greater cytotoxic effect of doxorubicin (B1662922) compared to conventional non-pH-responsive formulations acs.org. The stability of these fliposomes in serum and their rapid, triggered release at acidic pH further underscore their potential as advanced drug delivery vehicles mdpi.com.

Table 2: this compound-Based Systems for Drug/Gene Delivery

System TypeApplicationKey Finding/ImprovementReference Study
LipoplexesGene DeliveryUp to 100-fold enhanced transfection efficiency nih.govacs.orgbenchchem.com
FliposomesDrug DeliveryEnhanced anticancer effect (Methotrexate) acs.org
FliposomesDrug DeliveryRapid cargo release (seconds) at acidic pH (<5.5 or <8.5) mdpi.comtandfonline.com
Lipid VesiclesDrug DeliveryGreater cytotoxic effect (Doxorubicin) vs. conventional acs.org

Computational and Theoretical Chemistry of 2 Aminocyclohexanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. For 2-aminocyclohexanol, DFT calculations have been employed to explore reaction pathways, transition states, and the origins of stereoselectivity.

DFT calculations are a powerful tool for dissecting the elementary steps of chemical reactions, including the identification of transition states and intermediates. In the context of this compound, DFT has been utilized to guide reaction optimization in stereoselective synthesis. For instance, DFT calculations have been applied to predict transition states in reactions where this compound serves as a chiral auxiliary, aiding in the optimization of processes to minimize epimerization and enhance stereochemical outcomes benchchem.com. Studies on related chemical transformations, such as Staudinger reactions, have also employed DFT to investigate reaction mechanisms, identifying preferred cis-transition states and analyzing the relative stability of intermediates acs.orgresearchgate.net. Similarly, DFT has been used to study cycloaddition reactions, locating transition states and predicting reaction product ratios mdpi.com.

The ability of this compound to influence stereochemical outcomes in chemical reactions makes its computational study crucial for understanding selectivity. DFT calculations have been instrumental in predicting transition states that lead to high diastereoselectivity, such as in the formation of oxazaphospholidines, where selectivities exceeding 20:1 have been guided by theoretical predictions benchchem.com. Furthermore, this compound derivatives have been explored as ligands in asymmetric catalysis, and DFT can provide insights into the origins of the enantioselectivity observed in these catalytic systems acs.org. Theoretical studies on derivatives of trans-2-aminocyclohexanol also explore how intramolecular interactions, calculable via DFT, influence conformational changes that can dictate geometry-dependent functions, indirectly contributing to the understanding of how such molecules can control selectivity researchgate.netwestmont.eduresearchgate.net.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer dynamic insights into molecular behavior, including conformational preferences, energy profiles, and intramolecular interactions.

The conformational landscape of this compound and its derivatives is a key area of investigation. Computational studies, including DFT and molecular mechanics, have provided insights into the relative stabilities of different conformers researchgate.net. For trans-2-aminocyclohexanol derivatives, protonation of the amino group leads to a significant shift in conformational equilibrium, favoring conformers where the ammonio and hydroxyl groups adopt equatorial positions. This preference is attributed to the formation of stabilizing intramolecular hydrogen bonds and electrostatic interactions researchgate.netwestmont.eduresearchgate.net. The energy contribution of these stabilizing interactions has been estimated to be above 10 kJ/mol, and in some cases, exceeding 20 kJ/mol researchgate.netwestmont.edu. Solvent polarity also plays a role, with non-polar solvents often enhancing the preference for conformers stabilized by intramolecular hydrogen bonds, while polar solvents can disrupt these interactions researchgate.netwestmont.edu.

The analysis of intramolecular interactions is fundamental to understanding the conformational preferences of this compound. The primary stabilizing force identified in protonated trans-2-aminocyclohexanol derivatives is the intramolecular hydrogen bond between the hydroxyl group and the protonated amino group (OH···N⁺H), complemented by electrostatic attractions researchgate.netwestmont.eduresearchgate.net. These interactions are estimated to contribute significantly to the conformational stability, with energy values in the range of 10–20 kJ/mol researchgate.netwestmont.edu. Molecular dynamics simulations, in broader contexts, are also used to reveal detailed atomistic information about dynamic molecular interactions that govern stability and function rsc.org, providing a framework for analyzing such phenomena in molecules like this compound.

Protein-Ligand Docking Studies

While direct protein-ligand docking studies specifically involving this compound itself are not extensively detailed in the provided snippets, the compound's role as a chiral ligand in catalysis acs.org suggests its potential for interaction with biological targets. Protein-ligand docking is a computational technique widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target nih.govmdpi.com. These studies are crucial for understanding molecular recognition and can identify potential binding sites and interactions nih.gov. Methodologies involve simulating the interaction between a ligand and a protein's active site, often using programs like AutoDock nih.gov, to estimate binding energies and guide the design of new therapeutic agents mdpi.com. Advanced docking studies also explore concepts like multiple ligand docking and interaction consistency within protein pockets arxiv.org.

Data Tables

The following tables summarize key quantitative findings related to the computational and theoretical chemistry of this compound and its derivatives.

Table 1: Conformational Stabilization and Acidity of this compound Derivatives

Property/ParameterValue(s)Context/NotesCitation(s)
Intramolecular H-bond Energy>10 kJ/mol, sometimes >20 kJ/molEstimated energy contribution stabilizing protonated conformers (equatorial NH₃⁺, OH) in trans-2-aminocyclohexanol derivatives. researchgate.net, westmont.edu, researchgate.net
pKa (in d4-methanol)2.6 to 8.5For protonated trans-2-aminocyclohexanol derivatives; varies with specific substituent structure. researchgate.net, westmont.edu, researchgate.net
pKa (in CD₃OD)7.4 to 2.5For protonated trans-2-aminocyclohexanol derivatives; varies with specific substituent structure. researchgate.net, westmont.edu

Table 2: Selectivity Enhancement in Synthetic Applications Using this compound

Application/Reaction TypeSelectivity TypeAchieved SelectivityNotesCitation(s)
Stereoselective Synthesis (as auxiliary)Diastereoselectivity>20:1Achieved in oxazaphospholidine formation, guided by DFT calculations predicting transition states. benchchem.com
Asymmetric Synthesis (as auxiliary)EnantioselectivityEnhancedDemonstrated utility in reactions involving substrates such as aziridines. benchchem.com
Asymmetric Catalysis (as ligand)EnantioselectivityEnhancedDerivatives of this compound are employed as ligands in asymmetric catalysis, indicating their role in controlling stereochemistry. acs.org

Compound Names Mentioned

this compound

trans-2-Aminocyclohexanol

cis-2-Aminocyclohexanol

(1R,2S)-2-Aminocyclohexanol

(1R,2R)-2-Aminocyclohexanol

(1S,2S)-2-Aminocyclohexanol

(1S,2R)-2-Aminocyclohexanol

trans-2-(azaarylsulfanyl)cyclohexanol

Advanced Analytical Methodologies in 2 Aminocyclohexanol Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone technique for separating and quantifying the enantiomers of 2-aminocyclohexanol, thereby determining its enantiomeric excess (ee). Various chiral stationary phases (CSPs) have been developed and optimized for this purpose. For instance, the Chiralpak AS column has demonstrated effective enantioseparation for anticonvulsant drug derivatives incorporating the this compound moiety, achieving resolutions greater than 3.2 and enantiomeric purities exceeding 97.5% when coupled with mass spectrometry nih.gov. Similarly, the Daicel CHIRALCEL OB-H column, utilizing a mobile phase of n-heptane/2-propanol, has been employed to resolve mandelic acid salts of this compound, yielding enantiomeric purities greater than 99% orgsyn.org.

Other HPLC methods have utilized different stationary phases and detection systems. A method employing a CAPCELL PAK C18 SG-120 column with a specific mobile phase composition (5mM lauryl sodium sulfate (B86663) aqueous solution at pH 2.20 mixed with acetonitrile (B52724) in an 80:20 ratio) and UV detection at 243 nm has achieved enantiomeric purities exceeding 99.5% for trans-2-aminocyclohexanol google.com. Furthermore, HPLC coupled with Evaporative Light Scattering Detection (ELSD) using a crown ether column has shown promise for the enantiomeric separation of trans-2-aminocyclohexanol, with the separation factor being influenced by mobile phase composition, particularly the use of chaotropic counterions like trifluoroacetic acid (TFA) researchgate.net.

Table 1: Chiral HPLC Methods for this compound Enantiomeric Purity

Column TypeMobile Phase ComponentsDetection MethodReported Enantiomeric Purity (ee)Notes
Chiralpak ASAcetonitrile/Water (ratio not specified)LC/ESI-MS> 97.5%Applied to anticonvulsant drug derivatives containing the moiety.
Daicel CHIRALCEL OB-Hn-Heptane/2-Propanol (98:2)UV (220 nm)> 99%Used for resolving mandelic acid salts of this compound.
CAPCELL PAK C18 SG-1205mM Lauryl Sodium Sulfate (pH 2.20) / Acetonitrile (80:20)UV (243 nm)> 99.5%Specific conditions for trans-2-aminocyclohexanol.
Crown Ether ColumnMobile phase composition influenced separation; TFA as counterionELSDNot explicitly quantifiedDemonstrated enantiomeric separation; interaction mechanism is enthalpy-driven.

Polarimetry for Optical Purity Assessment

Polarimetry, the measurement of optical rotation, is a fundamental technique for assessing the optical purity of chiral compounds like this compound. This method quantifies the extent to which a substance rotates plane-polarized light, providing a direct measure of enantiomeric excess pharmacopeia.cnidc-online.com. Different stereoisomers of this compound exhibit distinct specific rotation values ([α]D), which are dependent on the solvent, concentration, and temperature.

For example, specific rotation values for various forms of this compound have been reported:

The salt of (1R,2R)-trans-2-aminocyclohexanol has a specific rotation of -4.9° (c=5, water, 25°C) google.com.

The salt of (1S,2S)-trans-2-aminocyclohexanol shows a specific rotation of +8.3° (c=5, water, 25°C) google.com.

The free amine (1S,2S)-trans-2-aminocyclohexanol has been reported with a specific rotation of -40.2° (c=0.4, acetonitrile, 23°C) google.com.

(1R,2R)-2-Aminocyclohexanol exhibits a specific rotation in the range of -36.0 to -40.0° (c=1.2, water) tcichemicals.com.

The cis isomer, (1R,2S)-2-aminocyclohexanol, has a specific rotation of +12.5° (c=1.0, H2O) benchchem.com.

Another reported value for a salt of (1R,2R)-trans-2-aminocyclohexanol is -9.3° (c=5, water, 25°C) google.com.

These measurements are crucial for confirming the identity and purity of enantiomerically enriched samples pharmacopeia.cn.

Table 2: Specific Rotation Values for this compound Isomers

Compound IsomerSpecific Rotation ([α]D)SolventConcentration (c)Temperature (°C)Notes
(1R,2R)-trans-2-aminocyclohexanol salt-4.9°Water525
(1S,2S)-trans-2-aminocyclohexanol salt+8.3°Water525
(1S,2S)-trans-2-aminocyclohexanol-40.2°Acetonitrile0.423Free amine
(1R,2R)-2-Aminocyclohexanol-36.0 to -40.0°Water1.2Not specifiedFree amine
(1R,2S)-2-aminocyclohexanol+12.5°Water1.025Free amine (cis isomer)
(1R,2R)-trans-2-aminocyclohexanol (as salt)-9.3°Water525

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy, particularly proton NMR (1H NMR), is indispensable for elucidating the stereochemical configuration and conformational preferences of this compound and its derivatives.

1H-NMR for Conformational Equilibria

The conformational behavior of this compound derivatives, especially trans isomers, is of significant interest, as they can act as conformational pH triggers. 1H NMR spectroscopy is widely used to study these conformational equilibria. By analyzing chemical shifts and coupling constants, researchers can determine the populations of different conformers and the free energy differences between them (ΔGB-A) researchgate.netsemanticscholar.orgwestmont.eduresearchgate.net. Protonation of the amino group in trans-2-aminocyclohexanols often leads to a conformational flip, favoring conformers with equatorial amino and hydroxyl groups due to intramolecular hydrogen bonding and electrostatic interactions researchgate.netsemanticscholar.orgresearchgate.net. The position of these equilibria is sensitive to substituents and solvent polarity westmont.eduresearchgate.net. For instance, conformer populations and free energy differences are estimated using 1H NMR measurements in various solutions, with signal widths (W) of cyclohexane (B81311) protons serving as key indicators semanticscholar.org.

Nuclear Overhauser Effect (NOE) Spectroscopy for Diastereomeric Differentiation

While not explicitly detailed for this compound in all snippets, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of protons. This technique is crucial for distinguishing between diastereomers by identifying through-space correlations between protons that are close to each other. By observing NOE signals between specific protons, researchers can infer the relative stereochemistry of substituents on the cyclohexane ring, thereby differentiating diastereomeric forms of this compound google.comcdnsciencepub.com.

NMR Acid-Base Titration for pKa Estimation

NMR acid-base titration offers a method to determine the pKa values of protonated this compound derivatives. By monitoring changes in chemical shifts of specific protons as a function of pH during a titration, the pKa can be accurately estimated westmont.eduresearchgate.net. Research has shown that the pKa values for various trans-2-aminocyclohexanol derivatives can range significantly, from approximately 2.5 to 7.4, depending on the substituents on the amino group and the solvent used westmont.edu. For example, pKa values for trans-2-aminocyclohexanol derivatives have been reported between 7.4 and 2.5 in CD3OD, and between 2.6 and 8.5 in d4-methanol westmont.eduresearchgate.net. Derivatives with azaarylsulfanyl groups have shown pKa values ranging from 2.8 to 4.3 in d4-methanol researchgate.net.

Emerging Research Frontiers and Future Directions

Integration into Supramolecular Chemistry and Molecular Recognition

The unique structural characteristics of 2-aminocyclohexanol derivatives make them ideal candidates for the construction of dynamic molecular systems. A key area of emerging research is their use as molecular switches, particularly those triggered by changes in pH.

Derivatives of trans-2-aminocyclohexanol can act as powerful conformational pH-triggers. pacific.eduwestmont.edu This switching behavior is driven by the protonation of the amino group in acidic conditions. The resulting ammonium (B1175870) ion forms a strong intramolecular hydrogen bond with the adjacent hydroxyl group. This interaction forces a conformational "flip" of the cyclohexane (B81311) ring, altering the spatial orientation of other substituents on the ring. researchgate.net The energy of these non-covalent interactions, including hydrogen bonding and electrostatic forces, can be substantial, estimated to be above 10 kJ/mol and in some cases exceeding 20 kJ/mol. researchgate.net

This acid-induced transition can be harnessed to control geometry-dependent molecular properties, effectively transmitting a conformational change from the this compound core to a remote functional site. pacific.edu The sensitivity of these molecular switches can be fine-tuned by altering the substituents on the amino group, which in turn modifies the pKa of the protonated compound. westmont.edu This principle has been explored in the design of "flipids," pH-sensitive lipid molecules that can trigger the disruption of a lipid bilayer in response to increased acidity, showing promise for drug and gene delivery systems. researchgate.net

Table 1: Influence of Amino Group Substituent on the pKa of trans-2-Aminocyclohexanol-Based Conformational Switches in CD₃OD.
Substituent on Amino GroupEstimated pKaReference
Phenylamino2.5 westmont.edu
Morpholino~5.5 westmont.edu
Pyrrolidinyl7.4 westmont.edu

Applications in Advanced Materials Science

The chirality and functional handles of this compound are being exploited in the development of sophisticated materials with novel properties.

Chiral Liquid Crystals: Chiral molecules are essential for creating chiral nematic (or cholesteric) liquid crystal phases, which have applications in displays and optical sensors. mdpi.comtcichemicals.com Enantiomerically pure this compound derivatives serve as valuable chiral dopants. When introduced into a nematic liquid crystal host, their inherent chirality induces a macroscopic helical twist in the arrangement of the host molecules. mdpi.com The efficiency of a chiral dopant is measured by its helical twisting power. The ability to synthesize various derivatives of this compound allows for the tuning of these properties to achieve desired optical effects.

Polymer Functionalization: The amino and hydroxyl groups of this compound provide reactive sites for incorporation into or onto polymer backbones. This process, known as polymer functionalization, is used to impart specific properties such as improved adhesion, biocompatibility, or responsiveness to external stimuli. uef.fi Amine-functionalized polymers are of particular interest for applications like carbon dioxide capture and antimicrobial surfaces. osti.gov this compound can be used as a monomer in polymerization reactions or can be grafted onto existing polymers to introduce its specific stereochemical and functional characteristics, creating advanced materials for biomedical, environmental, and industrial applications. uef.fi

Sustainable and Green Chemistry Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, researchers are developing sustainable methods for the synthesis of this compound and its derivatives. A major focus is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net

Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) are being combined in one-pot cascade reactions to produce aminocyclohexanol isomers from simple starting materials like cyclohexane-1,4-dione. This chemoenzymatic approach avoids the use of harsh reagents and protecting groups, reduces waste, and increases atom economy. entrechem.com Biocatalytic methods offer a powerful tool for the asymmetric synthesis of chiral drugs and their intermediates, and their application to the production of enantiomerically pure this compound is a key area of ongoing research. nih.govresearchgate.net These green strategies not only provide a more sustainable route to these valuable compounds but also align with the principles of modern pharmaceutical and chemical manufacturing.

Development of Novel Biological Probes and Diagnostic Tools

The ability of this compound to interact with biological systems in a stereospecific manner has led to its exploration in the development of new tools for sensing and diagnostics. Fluorescent probes and activity-based sensors are powerful tools for visualizing and quantifying biological events in real-time. mdpi.commdpi.com

Recent research has demonstrated the use of a hinge-like dinuclear platinum(II) complex as a stereodynamic probe for the chiroptical sensing of cryptochiral compounds, including this compound. This type of sensor can differentiate between the enantiomers of chiral molecules, which is crucial for understanding their different effects in biological systems. Another emerging area is activity-based sensing, which designs probes that report on the catalytic activity of specific enzymes rather than just their presence. nih.govnih.gov Derivatives of this compound can be incorporated into such probes, targeting specific enzymes or receptors and providing a fluorescent or colorimetric signal upon interaction. These advancements are significant for the early diagnosis of diseases and for assessing the efficacy of therapeutic treatments. mdpi.com

Exploration of Stereochemical Optimization in Cycloalkylamine-Based Systems

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical for its biological function, profoundly influencing how a drug interacts with its target, such as an enzyme or receptor. patsnap.commhmedical.com For chiral compounds like this compound, the different enantiomers can exhibit vastly different potency, efficacy, and metabolic profiles. nih.govresearchgate.net

Consequently, a significant area of research is the stereochemical optimization of cycloalkylamine-based systems for therapeutic applications. Studies on N,2-substituted cycloalkylamines, for instance, have investigated how the stereochemistry of the this compound scaffold impacts norepinephrine transporter (NET) inhibition. By synthesizing and evaluating all possible stereoisomers of a lead compound, researchers can establish detailed structure-activity relationships (SAR). Such studies have revealed that a trans-orientation of the substituents on the cycloalkane ring can be more favorable for binding and activity compared to the cis-orientation. This detailed understanding of how stereochemistry dictates biological function is crucial for designing more potent and selective drugs with improved therapeutic outcomes and fewer side effects. patsnap.com

Q & A

Q. What are the key synthetic routes for producing enantiomerically pure 2-aminocyclohexanol stereoisomers?

this compound exists as four stereoisomers due to its two chiral centers. To synthesize enantiopure forms:

  • Chiral resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Asymmetric catalysis : Employ transition-metal catalysts with chiral ligands to induce stereoselective hydrogenation of precursor cyclohexenone derivatives .
  • Enzymatic methods : Lipases or oxidoreductases can selectively modify intermediates to favor specific stereoisomers .
    Critical parameters include solvent polarity, temperature, and catalyst loading to minimize racemization.

Q. How do the physical properties of cis- and trans-2-aminocyclohexanol differ, and how can these be exploited for separation?

  • Melting points : The hydrochloride salts of cis- and trans-isomers exhibit distinct melting points (cis: 186–190°C; trans: 172–175°C), enabling differentiation via differential scanning calorimetry (DSC) .
  • Chromatographic separation : Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers based on hydrophobic interactions and hydrogen bonding .

Q. What spectroscopic methods are most effective for characterizing this compound stereochemistry?

  • NMR : 1H^1H- and 13C^{13}C-NMR chemical shifts and coupling constants (JJ) distinguish axial/equatorial proton arrangements in cyclohexanol derivatives. NOESY correlations confirm spatial proximity of amine and hydroxyl groups .
  • X-ray crystallography : Resolves absolute configuration, especially for hydrochloride salts .
  • Circular dichroism (CD) : Detects enantiomeric excess (ee) by monitoring Cotton effects near 220 nm for vicinal diastereomers .

Q. How does this compound react with nitrous acid, and what mechanistic insights does this provide?

Nitrous acid (HNO2\text{HNO}_2) induces diazotization of the amine group, forming a diazonium intermediate that undergoes elimination to yield cyclohexene oxide. This reaction is stereospecific: trans-2-aminocyclohexanol produces trans-epoxide, while cis-isomers yield cis-epoxide. Kinetic studies reveal neighboring-group participation by the hydroxyl group, stabilizing the transition state .

Advanced Research Questions

Q. How can dynamic-covalent assemblies and chemometrics be used to analyze stereoisomeric mixtures of this compound?

  • Assay design : Combine reversible covalent bonding (e.g., boronate ester formation) with CD and UV-Vis spectroscopy to generate stereochemical fingerprints.
  • Chemometric modeling : Partial least squares (PLS) regression correlates optical signals (e.g., CD ellipticity at 210–250 nm) with ee and diastereomeric excess (de), achieving <5% absolute error in speciation .
  • High-throughput workflows : Automated plate readers enable simultaneous analysis of 96 samples in <30 minutes .

Q. What role does this compound play in the development of M1 muscarinic receptor positive allosteric modulators (PAMs)?

  • Scaffold optimization : (1S,2S)-2-Aminocyclohexanol derivatives enhance potency as PAMs by forming hydrogen bonds with receptor residues (e.g., Tyr179).
  • Challenges : Hydrochloride salts exhibit P-glycoprotein efflux, reducing CNS bioavailability. Structural modifications (e.g., pyran substitution) mitigate this while retaining efficacy in rodent memory models .

Q. How do solvent and temperature effects influence the conformational equilibrium of this compound?

  • Axial vs. equatorial preferences : In polar solvents (e.g., D2_2O), the hydroxyl group adopts an equatorial position to minimize steric hindrance, while the amine group remains axial.
  • Variable-temperature NMR : Activation energy (ΔG\Delta G^\ddagger) for chair flipping ranges from 45–50 kJ/mol, with entropy-driven equilibria at elevated temperatures (>40°C) .

Q. What strategies address contradictions in reported enantioselectivity for this compound derivatives?

  • Meta-analysis : Reconcile conflicting data by standardizing reaction conditions (e.g., solvent, catalyst loading) across studies. For example, Rhodium-catalyzed hydrogenation in ethanol yields higher ee (90–95%) compared to methanol (70–80%) .
  • Crystallographic validation : Cross-check claimed stereochemistry with deposited X-ray structures in databases (e.g., Cambridge Structural Database) .

Q. How can this compound be utilized in chiroptical sensor development?

  • Sensor design : Functionalize this compound with fluorophores (e.g., dansyl chloride) to create Förster resonance energy transfer (FRET)-based probes.
  • Applications : Detect enantioselective binding to biomolecules (e.g., serum albumin) via fluorescence polarization anisotropy .

Q. What computational methods predict the reactivity of this compound in complex reaction networks?

  • DFT calculations : Model transition states for nucleophilic substitutions (e.g., SN_\text{N}2 reactions) using B3LYP/6-31G(d) basis sets.
  • Machine learning : Train neural networks on kinetic data to predict regioselectivity in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.